molecular formula C13H20N4O2S B3003919 2-(pyrrolidin-1-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034510-63-7

2-(pyrrolidin-1-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No.: B3003919
CAS No.: 2034510-63-7
M. Wt: 296.39
InChI Key: NAPCWBSNHHTPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a fused cyclopenta-pyrazolo[1,5-a]pyrazine core modified with a pyrrolidin-1-ylsulfonyl group. This structure confers unique physicochemical properties, including enhanced solubility due to the sulfonyl-pyrrolidine moiety and rigidity from the bicyclic framework.

Properties

IUPAC Name

11-pyrrolidin-1-ylsulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c18-20(19,15-6-1-2-7-15)16-8-9-17-13(10-16)11-4-3-5-12(11)14-17/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPCWBSNHHTPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(pyrrolidin-1-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrrolidine ring and a sulfonyl group attached to a hexahydro-cyclopenta-pyrazolo framework. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular Formula C₁₃H₁₈N₄O₂S
Molecular Weight 286.37 g/mol
CAS Number Not available
IUPAC Name This compound

Antimicrobial Properties

Research indicates that derivatives of pyrazolo compounds often exhibit significant antimicrobial activities. A study highlighted that certain pyrazolo derivatives demonstrated strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The structural characteristics of the pyrazolo ring and substituents like sulfonamide groups enhance their interaction with bacterial targets.

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in various studies. For instance:

  • In vitro studies have shown that related pyrazolo compounds can inhibit cancer cell proliferation. One study reported IC₅₀ values in the nanomolar range for certain derivatives against various cancer cell lines.
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Enzyme Inhibition

Compounds within the pyrazolo family have been studied for their ability to inhibit specific enzymes involved in cancer progression:

  • TrkA Inhibition : Some derivatives demonstrated potent inhibition of TrkA kinase with IC₅₀ values as low as 1.7 nM. This suggests that modifications around the core structure can significantly enhance enzyme binding affinity.

Study 1: Synthesis and Evaluation of Pyrazolo Derivatives

In a recent study focused on synthesizing novel pyrazolo derivatives:

  • Researchers synthesized multiple compounds and evaluated their biological activities.
  • The most active compounds exhibited significant antibacterial and anticancer properties, suggesting a promising therapeutic application for these derivatives.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that:

  • Substituents on the pyrrolidine moiety greatly influence biological activity.
  • Compounds with specific functional groups showed enhanced potency against cancer cell lines compared to simpler analogs.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituent(s) Solubility/Stability Insights Biological Activity
Target Compound Cyclopenta-pyrazolo[1,5-a]pyrazine Pyrrolidin-1-ylsulfonyl Likely improved solubility Kinase inhibition (inferred)
4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine Chlorobenzylsulfanyl, dimethylphenyl High lipophilicity Undisclosed
tert-Butyl 4-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperazine-1-carboxylate Pyrazolo[1,5-a]pyrimidine tert-Butyl, dimethoxyphenyl 98.72% purity, optimized solubility CFTR modulator (implied)
Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives Tetrahydro-pyrazolo[1,5-a]pyrazine Varied (e.g., methyl, phenyl) Tunable via substituents ROS1/Casein Kinase inhibition
2-((2-phenoxyethyl)sulfonyl)-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine Cyclopenta-pyrazolo[1,5-a]pyrazine Phenoxyethylsulfonyl Undisclosed Undisclosed

Key Observations:

Core Flexibility vs. Spirocyclopropane-containing analogs (e.g., from ) exhibit further structural constraints, which may influence metabolic stability.

Substituent Effects: Sulfonyl Groups: The pyrrolidin-1-ylsulfonyl moiety in the target compound likely improves aqueous solubility compared to aromatic sulfonates (e.g., phenoxyethylsulfonyl in ). This aligns with trends observed in CFTR modulators, where polar substituents enhance bioavailability . Aromatic vs. Aliphatic Groups: Chlorobenzyl or dimethylphenyl substituents (e.g., ) increase lipophilicity, which may favor blood-brain barrier penetration but reduce solubility.

Purity levels in such reactions vary (83–99% ), suggesting substituent-dependent optimization challenges.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(pyrrolidin-1-ylsulfonyl)-substituted pyrazolo[1,5-a]pyrazine derivatives, and how are intermediates characterized?

  • Methodological Answer : Synthesis often involves multistep reactions, such as cyclization of pyrrole derivatives with sulfonylating agents. For example, Grignard reagent additions to pyrrolo[1,2-a]pyrazine precursors in dry THF, followed by quenching and purification via column chromatography (eluent: hexane/ethyl acetate), are standard procedures. Intermediates are characterized using 1^1H/13^{13}C NMR, HRMS, and elemental analysis to confirm regioselectivity and purity .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

  • Methodological Answer : 1^1H NMR is critical for identifying proton environments (e.g., pyrrolidine sulfonyl groups resonate at δ 2.8–3.2 ppm). 13^{13}C NMR distinguishes carbonyl (C=O, ~170 ppm) and aromatic carbons. HRMS validates molecular weight (e.g., calculated vs. observed [M+H]+^+ peaks). IR spectroscopy confirms functional groups like sulfonyl (S=O, ~1350 cm1^{-1}) .

Q. What in vitro models are used to assess the antitumor potential of this compound?

  • Methodological Answer : Liver carcinoma cell lines (e.g., HEPG2-1) are commonly employed. Cells are treated with serial dilutions of the compound, and viability is measured via MTT assays. IC50_{50} values are calculated using nonlinear regression, with pyrazolo[1,5-a]pyrimidine derivatives showing IC50_{50} values as low as 2.70 µM .

Q. How do researchers ensure the purity of synthesized compounds for biological testing?

  • Methodological Answer : Purification via recrystallization (e.g., methanol) or silica gel chromatography is standard. Purity (>95%) is confirmed by HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What are the key considerations in designing a reaction scheme for functionalizing the pyrazolo[1,5-a]pyrazine core?

  • Methodological Answer : Regioselectivity is prioritized using directing groups (e.g., methoxy or nitro substituents). Solvent choice (e.g., xylene for high-temperature reactions) and catalysts (e.g., I2_2 for metal-free cyclizations) are optimized to minimize side products. Reaction progress is monitored via TLC .

Advanced Research Questions

Q. How can I2_2-catalyzed multicomponent reactions optimize the synthesis of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : I2_2 catalyzes three-component reactions (e.g., β-ketonitriles + sulfonyl hydrazides) under mild conditions, enabling direct C–H sulfenylation. This metal-free approach avoids toxic residues and improves atom economy. Post-reaction, bases like K2_2CO3_3 facilitate deprotonation to isolate neutral products .

Q. How can spectral data contradictions in complex derivatives (e.g., overlapping NMR signals) be resolved?

  • Methodological Answer : Advanced techniques like 2D NMR (COSY, HSQC) differentiate overlapping signals. Computational tools (e.g., DFT calculations) predict chemical shifts, which are cross-validated with experimental data. Isotopic labeling (e.g., 15^{15}N) may clarify nitrogen environments in crowded spectra .

Q. What mechanistic insights guide the functionalization of the pyrazolo[1,5-a]pyrazine core via cycloaddition reactions?

  • Methodological Answer : 1,3-Dipolar cycloaddition of azomethine ylides (generated from pyrrolo[1,2-a]pyrazine salts) with dipolarophiles like acrylates follows frontier molecular orbital (FMO) theory. Substituent effects on electron density are modeled using ab initio calculations to predict regiochemistry .

Q. How can computational models (e.g., Lipinski’s rules) be integrated with experimental data to predict bioavailability?

  • Methodological Answer : Molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (≤5/10) are calculated using software like ChemAxon. Veber’s rules (rotatable bonds ≤10, polar surface area ≤140 Å2^2) refine predictions. Experimental logD (octanol/water) and Caco-2 permeability assays validate in silico results .

Q. How can discrepancies in biological activity data (e.g., variable IC50_{50} values across studies) be addressed?

  • Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration). Replicate experiments with independent synthetic batches to rule out impurity effects. Structure-activity relationship (SAR) studies identify critical substituents (e.g., sulfonyl groups enhance HEPG2-1 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.